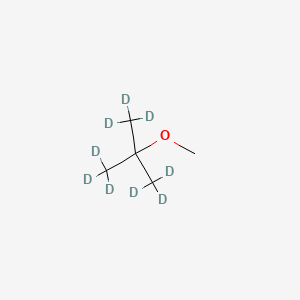
Tert-butyl-d9 methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl-d9 methyl ether: is a deuterated version of tert-butyl methyl ether, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, volatile liquid with a characteristic ether-like odor. It is used primarily in scientific research due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl-d9 methyl ether can be synthesized through the Williamson ether synthesis. This involves the reaction of tert-butoxide ion with deuterated iodomethane (CD3I) under basic conditions. The reaction proceeds as follows:
(CD3)3CO-+CD3I→(CD3)3COCD3
Industrial Production Methods: Industrial production of this compound is similar to that of its non-deuterated counterpart. It involves the acid-catalyzed reaction of deuterated methanol (CD3OH) with isobutene. The reaction is typically carried out in the presence of a strong acid catalyst such as sulfuric acid or a solid acid catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl-d9 methyl ether can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the ether bond is cleaved by nucleophiles such as hydrogen iodide (HI) or hydrogen bromide (HBr).
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Hydrogen halides (HI, HBr) under acidic conditions.
Major Products:
Oxidation: The major products are typically carbonyl compounds such as aldehydes or ketones.
Substitution: The major products are alcohols and alkyl halides.
Scientific Research Applications
Chemistry: Tert-butyl-d9 methyl ether is used as a solvent in various chemical reactions due to its inert nature and ability to dissolve a wide range of compounds. Its deuterated form is particularly useful in nuclear magnetic resonance (NMR) spectroscopy as it provides a clear background signal.
Biology and Medicine: In biological research, this compound is used as a solvent for the extraction and purification of lipids and other biomolecules. Its deuterated form is also used in metabolic studies to trace the pathways of deuterium-labeled compounds.
Industry: In the industrial sector, this compound is used as a fuel additive to increase the octane rating of gasoline. It is also employed in the production of other chemicals and as a solvent in various manufacturing processes.
Mechanism of Action
Tert-butyl-d9 methyl ether exerts its effects primarily through its role as a solvent. It interacts with various molecular targets by dissolving them and facilitating their reactions. In metabolic studies, the deuterium atoms in this compound can be traced to understand the metabolic pathways and interactions of deuterium-labeled compounds.
Comparison with Similar Compounds
Tert-butyl methyl ether: The non-deuterated form of tert-butyl-d9 methyl ether.
Diethyl ether: Another common ether used as a solvent.
Methyl tert-butyl ether: A similar compound used as a fuel additive.
Uniqueness: this compound is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its isotopic properties allow for precise tracing and analysis in scientific research, setting it apart from its non-deuterated counterparts.
Properties
Molecular Formula |
C5H12O |
|---|---|
Molecular Weight |
97.20 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-methoxy-2-(trideuteriomethyl)propane |
InChI |
InChI=1S/C5H12O/c1-5(2,3)6-4/h1-4H3/i1D3,2D3,3D3 |
InChI Key |
BZLVMXJERCGZMT-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])OC |
Canonical SMILES |
CC(C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















